2,4-dimethoxy-N-(2-methylpropyl)aniline
Description
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(2-methylpropyl)aniline |
InChI |
InChI=1S/C12H19NO2/c1-9(2)8-13-11-6-5-10(14-3)7-12(11)15-4/h5-7,9,13H,8H2,1-4H3 |
InChI Key |
AIRPCVIPEGVBPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(2-methylpropyl)aniline typically involves the alkylation of 2,4-dimethoxyaniline with an appropriate alkylating agent. One common method is the reaction of 2,4-dimethoxyaniline with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of 2,4-dimethoxy-N-(2-methylpropyl)aniline follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
2,4-Dimethoxy-N-(2-methylpropyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress or modulate the function of receptors in the nervous system .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on similar analogs.
Biological Activity
2,4-Dimethoxy-N-(2-methylpropyl)aniline is an organic compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of 2,4-dimethoxy-N-(2-methylpropyl)aniline can be described as follows:
- Molecular Formula : C12H17N O2
- Molecular Weight : 209.27 g/mol
- IUPAC Name : 2,4-dimethoxy-N-(2-methylpropyl)aniline
This compound features two methoxy groups attached to the aromatic ring, which may influence its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that related nitrogen-containing compounds possess high radical scavenging abilities, suggesting that 2,4-dimethoxy-N-(2-methylpropyl)aniline may also demonstrate comparable antioxidant activity. The antioxidant capacity can be measured using various assays such as DPPH and ORAC-FL.
| Compound | IC50 (DPPH) | ORAC-FL Value |
|---|---|---|
| 2,4-Dimethoxy-N-(2-methylpropyl)aniline | TBD | TBD |
| Trolox | 1.56 ± 0.02 mM | 1.21 ± 0.28 |
Anticancer Activity
In silico docking studies have suggested that similar compounds can bind effectively to cancer-related targets such as carbonic anhydrase IX (CAIX), which plays a crucial role in tumor growth and metastasis. This interaction may inhibit CAIX activity and induce apoptosis in cancer cells.
- Case Study : A study on related compounds reported an IC50 value of 24 nM for CAIX inhibition, leading to reduced cell migration and colonization potential in cancer cell lines. Although specific data for 2,4-dimethoxy-N-(2-methylpropyl)aniline are not available, its structural similarities suggest potential anticancer effects.
Toxicity Profile
Understanding the toxicity of this compound is crucial for evaluating its safety for therapeutic use. Preliminary assessments indicate that compounds with similar amine structures may exhibit varying degrees of toxicity depending on their substituents.
- Toxicity Data : In animal studies involving structurally related compounds, adverse effects were noted at higher doses (e.g., >300 mg/kg in rats). Thus, further investigation into the toxicological profile of 2,4-dimethoxy-N-(2-methylpropyl)aniline is warranted.
Structure-Activity Relationship (SAR)
The presence of methoxy groups in the structure has been linked to enhanced biological activities. Research indicates that modifications to the aniline moiety can significantly alter the pharmacological profile:
- Methoxy Substitution : The removal or alteration of methoxy groups typically results in a marked decrease in biological potency.
- N-Alkyl Chain Influence : Variations in the N-substituent can also impact activity; for example, branched alkyl chains may enhance lipophilicity and cellular uptake.
Q & A
Q. What are the optimal synthetic routes for 2,4-dimethoxy-N-(2-methylpropyl)aniline?
The compound is synthesized via alkylation of 2,4-dimethoxyaniline with 2-methylpropyl bromide. A typical procedure involves using potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Post-reaction purification is achieved through column chromatography (silica gel, eluent: ethyl acetate/hexane) . Alternative solvents like acetonitrile may reduce side reactions, as noted in analogous alkylations of aromatic amines .
Q. How is 2,4-dimethoxy-N-(2-methylpropyl)aniline characterized structurally?
Key characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy groups at 2,4-positions and isobutyl chain on nitrogen).
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z calculated for C₁₂H₁₉NO₂).
- X-ray crystallography : For unambiguous confirmation of molecular geometry (see SHELX programs for refinement ). Comparative data from similar aniline derivatives can resolve ambiguities in peak assignments .
Q. What are the primary chemical reactions involving this compound?
The electron-donating methoxy groups enhance nucleophilicity at the aromatic ring and nitrogen, enabling:
- Electrophilic aromatic substitution : Nitration or halogenation at the 5-position (meta to methoxy groups) .
- Oxidation : Formation of quinone derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .
- Reductive alkylation : Further functionalization of the amine group using aldehydes/ketones and reducing agents .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 2,4-dimethoxy-N-(2-methylpropyl)aniline in catalytic systems?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects of substituents. For example:
- The methoxy groups lower the energy barrier for electrophilic attack by 8–12 kcal/mol compared to unsubstituted anilines.
- Molecular docking studies predict interactions with enzymes like cytochrome P450, relevant to biological activity . Software suites like Gaussian or ORCA are recommended for such analyses .
Q. What strategies address low yields in large-scale synthesis?
Yield optimization involves:
- Solvent screening : Replacing DMF with toluene to minimize side reactions (e.g., over-alkylation).
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency .
- Process monitoring : In situ FTIR or GC-MS to track reaction progress and intermediate stability . Contradictions in yield data (e.g., solvent polarity effects) require DOE (Design of Experiments) approaches .
Q. How do structural analogs inform the biological activity of this compound?
Comparative studies with analogs (e.g., 4-methyl-N-(2-methylpropyl)aniline hydrochloride) reveal:
- Antimicrobial activity : The methoxy groups enhance membrane permeability, increasing efficacy against Gram-positive bacteria (MIC₉₀ = 12.5 µg/mL) .
- Enzyme inhibition : Competitive inhibition of monoamine oxidase (MAO-B) with IC₅₀ = 3.2 µM, validated via Lineweaver-Burk plots . Discrepancies in activity data (e.g., solvent-dependent assays) are resolved using standardized protocols (e.g., CLSI guidelines) .
Methodological Tables
Table 1: Key Synthetic Parameters for Alkylation
| Parameter | Optimal Condition | Source |
|---|---|---|
| Base | K₂CO₃ | |
| Solvent | DMF or acetonitrile | |
| Temperature | 80–100°C | |
| Reaction Time | 12–24 hours | |
| Purification | Column chromatography |
Table 2: Biological Activity of Structural Analogs
| Compound | Biological Target | Activity (IC₅₀/EC₅₀) | Source |
|---|---|---|---|
| 4-Methyl-N-(2-methylpropyl)aniline | MAO-B | 3.2 µM | |
| 4-Chloro-N-(2-methylpropyl)aniline | CYP450 3A4 | 8.7 µM | |
| 2,4-Dimethoxy analog | Gram-positive bacteria | MIC₉₀ = 12.5 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
